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Compound of Interest

Compound Name:
2-Isopropoxy-5-

methylbenzenesulfonamide

Cat. No.: B13516762 Get Quote

Focus Entity: 2-Isopropoxy-5-
methylbenzenesulfonamide (CAS 1094691-36-7)[1]
[2][3][4][5][6][7]
Executive Summary
2-Isopropoxy-5-methylbenzenesulfonamide represents a critical class of structural motifs in

medicinal chemistry: the lipophilic sulfonamide.[1][2] Structurally analogous to precursors for

bioactive agents like Tamsulosin and specific Carbonic Anhydrase Inhibitors (CAIs), this

molecule presents a classic biopharmaceutical challenge.[3] It combines a polar sulfonamide

"head" (

) with a hydrophobic "tail" (isopropoxy and methyl-substituted benzene), typically resulting in
BCS Class II characteristics (Low Solubility, High Permeability).[1][2][3]

This guide details the pre-formulation profiling and development of two bioavailability-

enhancing systems: Amorphous Solid Dispersions (ASDs) and Self-Emulsifying Drug Delivery

Systems (SEDDS).[1][2][3] These protocols are designed to overcome the thermodynamic

lattice energy barrier and enhance the kinetic solubility of the compound.

Part 1: Pre-formulation Characterization &
Physicochemical Profiling[6]
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Before formulation, the molecule's fundamental properties must be mapped to select the

correct carrier matrix.

1.1 Structural Analysis & Predicted Properties
The isopropoxy group at the ortho position relative to the sulfonamide creates steric bulk,

potentially disrupting crystal packing but also significantly increasing lipophilicity compared to

methoxy analogs.

Table 1: Physicochemical Profile (Representative Data)

Property Value / Characteristic
Implication for
Formulation

Molecular Weight ~229.29 g/mol

Small molecule; suitable for

rapid absorption if solubilized.

[1][2][3]

LogP (Octanol/Water) ~2.5 – 3.2 (Predicted)

Lipophilic.[1][3] Good

candidate for lipid-based

systems (SEDDS).[1][2][3]

pKa (Sulfonamide) ~10.0

Weakly acidic.[3] Solubility will

increase significantly at pH >

10, but physiological solubility

(pH 1.2–6.[3]8) remains low.[3]

Melting Point
>140°C (Typical for

sulfonamides)

High lattice energy.[3]

Requires disruption via ASD or

lipid solvation.[3]

BCS Classification Class II
Rate-limiting step: Dissolution.

[1][2][3]

1.2 Protocol: pH-Dependent Solubility Profiling
Objective: Determine the intrinsic solubility (

) and pH-solubility profile to identify the "solubility window."[1][2]
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Materials:

Buffer systems: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate).[3]

HPLC grade Acetonitrile/Methanol.[3]

0.45 µm PTFE syringe filters.[3]

Methodology:

Excess Addition: Add excess 2-Isopropoxy-5-methylbenzenesulfonamide (approx. 50 mg)

to 10 mL of each buffer in glass vials.

Equilibration: Shake at 37°C ± 0.5°C for 48 hours using an orbital shaker (100 rpm).

Filtration: Filter aliquots using pre-warmed syringes and 0.45 µm PTFE filters to prevent

precipitation during cooling.

Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (approx. 254 nm).

Part 2: Formulation Strategy A — Amorphous Solid
Dispersion (ASD)[5][7]
Rationale: The high melting point suggests a stable crystal lattice. Converting the drug to an

amorphous state increases free energy, enhancing apparent solubility. We will use PVP-VA64

(Copovidone) as the carrier due to its amphiphilic nature, which stabilizes the hydrophobic

isopropoxy region while hydrogen bonding with the sulfonamide group.

2.1 Pathway Visualization: ASD Stabilization Mechanism[2][3]
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Figure 1: Mechanism of Amorphous Solid Dispersion stabilization.[1][2][3] The polymer

prevents recrystallization via specific intermolecular interactions.

2.2 Protocol: Solvent Evaporation Method
Step 1: Preparation of Feed Solution

Weigh 2-Isopropoxy-5-methylbenzenesulfonamide and PVP-VA64 in a 1:3 w/w ratio.

Dissolve both in a minimal volume of Methanol:Dichloromethane (1:1 v/v).

Sonicate for 10 minutes until a clear solution is obtained.

Step 2: Solvent Removal (Rotary Evaporation)

Transfer solution to a round-bottom flask.

Set Rotavap bath temperature to 40°C.

Apply vacuum gradually to prevent bumping.[3]

Dry until a foam/film forms.[3]
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Secondary Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove residual

solvent (ICH Q3C guidelines).

Step 3: Pulverization

Scrape the dried foam.[3]

Mill using a mortar and pestle (or cryo-mill for larger batches).

Sieve through a #60 mesh screen to ensure uniform particle size.[3]

Part 3: Formulation Strategy B — Lipid-Based Delivery
(SEDDS)
Rationale: Given the LogP > 2.5, the drug has affinity for lipid vehicles. A Self-Emulsifying Drug

Delivery System (SEDDS) presents the drug in a pre-dissolved state, bypassing the dissolution

energy barrier entirely.[3]

3.1 Formulation Composition (Ternary Phase System)
To create a spontaneous microemulsion upon contact with gastric fluid, we utilize the "Oil-

Surfactant-Cosurfactant" triad.[1][2]

Oil Phase: Capryol 90 (Propylene glycol monocaprylate) – Solubilizes the lipophilic core.[3]

Surfactant: Cremophor RH40 (PEG-40 Hydrogenated Castor Oil) – High HLB for

emulsification.[1][2][3]

Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether) – Reduces interfacial

tension.[3]

3.2 Protocol: Construction of Pseudo-Ternary Phase Diagram
Stock Preparation: Prepare mixtures of Surfactant:Co-Surfactant (

) in ratios of 1:1, 2:1, and 3:1.[3]

Titration:
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Aliquot Oil into glass vials.

Add

to the oil in ratios from 9:1 to 1:9.[3]

Titrate with distilled water dropwise at 37°C under vortex mixing.

Observation: Record the volume of water required to turn the mixture turbid (cloud point).

Selection: Choose the formulation that retains clarity (nano-emulsion region) with the highest

water content.[1][2][3]

Target Formulation: 20% Oil / 50% Surfactant / 30% Co-surfactant.[3]

3.3 Drug Loading
Dissolve 2-Isopropoxy-5-methylbenzenesulfonamide (approx. 50 mg/mL) into the

optimized Oil/Smix blend.

Stir at 50°C for 30 minutes.

Cool to room temperature. The system should remain a clear, isotropic liquid.

Part 4: Analytical Validation & In Vitro Release[6][7]
4.1 Comparative Dissolution Study
Objective: Prove the superiority of ASD and SEDDS over the pure crystalline drug.

Parameters:

Apparatus: USP Type II (Paddle).[3]

Speed: 75 RPM.[3]

Medium: 900 mL 0.1N HCl (pH 1.2) to simulate gastric conditions (worst-case scenario for

acidic sulfonamides).

Temperature: 37°C ± 0.5°C.[3]
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Sampling Protocol:

Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes.

Replace with fresh medium to maintain sink conditions (if possible, or use surfactants like

0.5% SLS if sink conditions are not met).[3]

Analyze via HPLC.[3]

Expected Results:

Pure Drug: < 10% release at 60 mins (limited by crystal lattice).[3]

ASD (1:3): "Spring and Parachute" effect – rapid supersaturation followed by sustained

concentration.[3]

SEDDS: > 80% release within 15 mins (spontaneous emulsification).

4.2 Workflow Visualization
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Figure 2: Decision matrix and workflow for formulating poorly soluble sulfonamide derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b13516762#2-isopropoxy-5-
methylbenzenesulfonamide-formulation-for-drug-delivery-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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